1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes a pyrimidinetrione core with a 7-oxabicyclo[4.1.0]heptane moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimidinetrione core and the introduction of the 7-oxabicyclo[4.1.0]heptane moiety. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The scalability of the synthetic route is crucial for industrial applications, and ongoing research aims to improve the sustainability and environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
β-Ionone-5,6-epoxide: Shares a similar bicyclic structure and is used in various chemical and biological applications.
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Another compound with a 7-oxabicyclo[4.1.0]heptane moiety, used as a coupling agent and in material science.
Uniqueness
1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to its specific combination of a pyrimidinetrione core and a 7-oxabicyclo[4.1.0]heptane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
57304-98-0 |
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Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
1,3,5-trimethyl-5-(7-oxabicyclo[4.1.0]heptan-1-yl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H18N2O4/c1-12(13-7-5-4-6-8(13)19-13)9(16)14(2)11(18)15(3)10(12)17/h8H,4-7H2,1-3H3 |
InChI Key |
RIIOGZPEBPKOFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N(C1=O)C)C)C23CCCCC2O3 |
Origin of Product |
United States |
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